N-methyl-4-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine
Overview
Description
N-methyl-4-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine, also known as MPTP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of mitochondrial complex I and has been used to induce Parkinson's disease-like symptoms in animal models.
Scientific Research Applications
Therapeutic Agent in Leukemia Treatment
N-methyl-4-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine: has been identified as a structural analog of Imatinib, a therapeutic agent used to treat chronic myelogenic leukemia (CML). Imatinib functions by specifically inhibiting the activity of tyrosine kinases, which are crucial in the signaling pathways that regulate cell division and survival . The compound’s ability to form H-bonded chains through its amide, amine, and pyrimidine groups suggests a high potential for bioactivity and interaction with biological targets .
Material Science: Non-linear Optical Properties
In material science, derivatives of this compound have been studied for their non-linear optical (NLO) properties. These properties are critical for applications such as optical triggering, light frequency transducers, and optical memories. The compound’s structure, containing donor and acceptor groups, allows for intramolecular charge-transfer, which is essential for NLO activity .
Environmental Science: Intercalation in Layered Structures
The compound’s derivatives have been explored for their ability to intercalate within layered structures like zirconium sulfophenylphosphonate. This property is significant for environmental applications, where such materials can be used for the adsorption and removal of pollutants or as sensors for environmental monitoring .
Biochemistry: Tyrosine Kinase Inhibition
In biochemistry, the compound’s relevance comes from its structural similarity to known tyrosine kinase inhibitors. Tyrosine kinases are enzymes that catalyze the transfer of a phosphate group from ATP to a protein in a cell, and their inhibition can disrupt harmful cell signaling pathways .
Pharmaceutical Research: Drug Design and Development
The compound’s structural features and interactions make it a valuable candidate for pharmaceutical research, particularly in drug design and development. Its molecular framework can be modified to enhance its therapeutic properties or reduce side effects, making it a versatile scaffold for new drugs .
properties
IUPAC Name |
N-methyl-4-(2-pyridin-4-yl-1,3-thiazol-5-yl)pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5S/c1-14-13-16-7-4-10(18-13)11-8-17-12(19-11)9-2-5-15-6-3-9/h2-8H,1H3,(H,14,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDQYKBHOQKOMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC(=N1)C2=CN=C(S2)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-4-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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